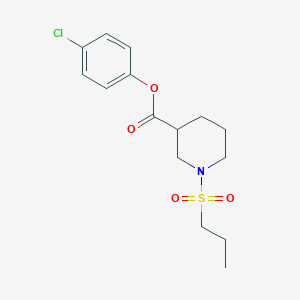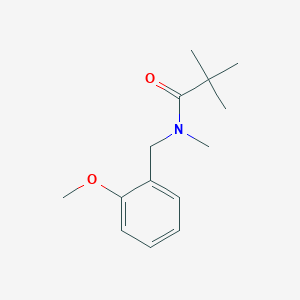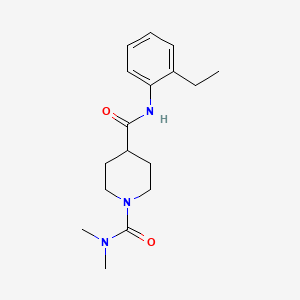
4-chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPSP and is synthesized through a specific method.
科学研究应用
CPSP has shown potential in various scientific research applications. One such application is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. CPSP has been found to have anticonvulsant and analgesic properties, making it a promising candidate for the treatment of epilepsy and chronic pain.
作用机制
CPSP exerts its pharmacological effects by binding to the GABA-A receptor, which is a neurotransmitter receptor that regulates the activity of the central nervous system. CPSP enhances the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
CPSP has been found to have several biochemical and physiological effects. It has been shown to increase the threshold for seizures, reduce the duration of seizures, and decrease the severity of seizures in animal models. CPSP has also been found to have analgesic effects, reducing pain sensitivity in animal models. Additionally, CPSP has been found to have anxiolytic effects, reducing anxiety-like behaviors in animal models.
实验室实验的优点和局限性
CPSP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. CPSP has also been extensively studied, allowing for a better understanding of its pharmacological effects. However, CPSP has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. Additionally, CPSP has not been extensively studied in humans, limiting its potential clinical applications.
未来方向
There are several future directions for the research of CPSP. One direction is to further investigate its potential as a lead compound for the development of new drugs. Another direction is to study its effects on other neurotransmitter receptors and their associated pathways. Additionally, future research could focus on the development of more soluble forms of CPSP for easier administration in vivo. Finally, studying the potential side effects of CPSP and its long-term effects on the central nervous system could provide valuable insights into its safety and efficacy.
In conclusion, 4-chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CPSP could lead to the development of new drugs for the treatment of epilepsy, chronic pain, and anxiety disorders.
合成方法
The synthesis of 4-chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate involves the reaction of 4-chlorophenyl 1-piperidinecarboxylate with propylsulfonyl chloride. This reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through column chromatography to obtain pure CPSP.
属性
IUPAC Name |
(4-chlorophenyl) 1-propylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-2-10-22(19,20)17-9-3-4-12(11-17)15(18)21-14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFKWWXGHHIVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200240 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5493328.png)
![N-methyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5493333.png)

![7-(1,3-benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5493338.png)
![3-{1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5493349.png)
![1'-[(5-phenyl-3-isoxazolyl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5493351.png)
![2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5493353.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5493390.png)
![N-(2,4-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5493393.png)
![[1-(2-amino-6-methoxypyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5493394.png)

![2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid](/img/structure/B5493401.png)
![1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5493409.png)
![10-{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}-10H-phenothiazine](/img/structure/B5493411.png)